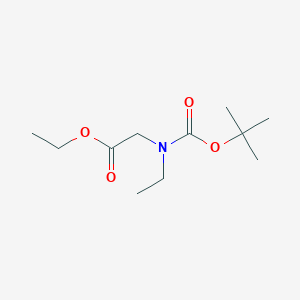
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethylphenyl)pyridin-2-amine (5-DMPPA) is an organic compound commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 85°C and a molecular weight of 179.22 g/mol. 5-DMPPA is a synthetic derivative of pyridine, a heterocyclic aromatic organic compound which is used in various applications. 5-DMPPA has been studied for its potential applications in the field of medicinal chemistry, and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biochemical and physiological effects, making it a useful compound for scientific research. 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of heterocyclic compounds. In addition, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been used to study the structure-activity relationships of drugs, as a model compound for drug discovery, and as a model compound for the study of enzyme inhibition.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is believed that the compound interacts with various biological targets, such as enzymes, receptors, and transporters, to produce its effects. In particular, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been shown to interact with the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This interaction is believed to be responsible for the compound’s ability to modulate the activity of the neurotransmitter.
Biochemical and Physiological Effects
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anticholinesterase activity, which is believed to be responsible for its ability to modulate the activity of the neurotransmitter acetylcholine. In addition, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been found to possess antimicrobial activity, as well as anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost. However, there are some limitations to its use in laboratory experiments. For example, the compound is not very stable and can be easily degraded by light and heat. In addition, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% are still being explored. Future research could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in the field of medicinal chemistry. In addition, further research could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to develop new methods to stabilize the compound and improve its solubility in water.
Méthodes De Synthèse
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is synthesized from 2,4-dimethylpyridine and aniline. The reaction involves the condensation of 2,4-dimethylpyridine with aniline in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 100°C and the product is purified by recrystallization.
Propriétés
IUPAC Name |
5-(2,4-dimethylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGFRAYDLRUGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)












